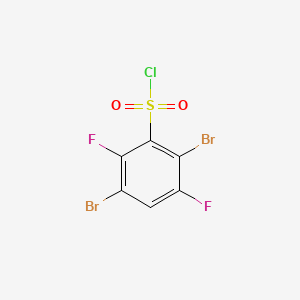

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride

Übersicht

Beschreibung

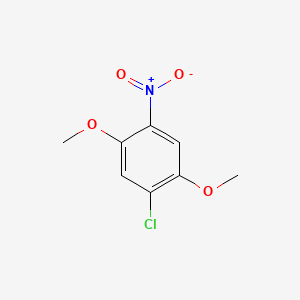

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6HBr2ClF2O2S . It appears as cream crystals or crystalline powder .

Molecular Structure Analysis

The molecular weight of 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is 370.39 . The exact structure can be found in the MOL file with the MDL Number MFCD00052364 .Physical And Chemical Properties Analysis

The melting point of 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is 68-73 °C, and its boiling point is predicted to be 331.3±42.0 °C . The density is predicted to be 2.219±0.06 g/cm3 . It is sensitive to moisture .Wissenschaftliche Forschungsanwendungen

Hydroxyl Group Activation

4-Fluorobenzenesulfonyl chloride, similar in structure to 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride, has been utilized to activate hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biologicals to solid supports like functionalized polystyrene microspheres and Sepharose beads. The activated support retains its activity for extended periods and allows for the binding of various biologicals while preserving their function. This technique holds potential for therapeutic applications, particularly in bioselective separation of cells from complex mixtures (Chang et al., 1992).

Chemical Synthesis and Transformation

Diverse Chemical Transformations

Benzenesulfonamides, created using immobilized primary amines and nitrobenzenesulfonyl chloride (structurally akin to 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride), serve as pivotal intermediates in various chemical transformations. These transformations have yielded a range of privileged scaffolds, showcasing the compound's versatility in synthetic chemistry (Fülöpová & Soural, 2015).

Electrocatalytic CO2 Reduction

An iron(III) chloride complex, associated with compounds similar to 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride, has demonstrated the ability to mediate the reduction of CO2 to formate, offering an intriguing approach to carbon capture and utilization. The presence of CO2 under specific conditions leads to the production of carbon monoxide, carbonate, and formate, suggesting potential for this chemistry in environmental and synthetic applications (Nichols et al., 2018).

Environmental Implications and Applications

Impact on Azo Dye Degradation

The interaction of chloride ions with azo dyes during advanced oxidation processes reveals a dual effect, both accelerating and inhibiting degradation. This finding is crucial for understanding the fate of azo dyes in chloride-rich environments and for developing effective treatment strategies for dye-laden wastewater. The formation of chlorinated aromatic compounds during these processes necessitates careful consideration of byproducts and their implications (Yuan et al., 2011).

Safety And Hazards

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H314-H318, indicating it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2,5-dibromo-3,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2ClF2O2S/c7-2-1-3(10)4(8)6(5(2)11)14(9,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBDNAGWXGDPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341596 | |

| Record name | 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride | |

CAS RN |

207853-66-5 | |

| Record name | 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)